molecular formula C25H22FNO4 B6309997 Fmoc-alpha-methyl-D-3-Fluorophe CAS No. 1410792-23-2

Fmoc-alpha-methyl-D-3-Fluorophe

Cat. No.: B6309997
CAS No.: 1410792-23-2
M. Wt: 419.4 g/mol
InChI Key: YEBXKZJYYWUHHK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-D-3-Fluorophe, also known by its IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid, is a fluorinated amino acid derivative. It is commonly used in the field of peptide synthesis due to its unique chemical properties. The compound has a molecular formula of C25H22FNO4 and a molecular weight of 419.45 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-D-3-Fluorophe typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled environments to ensure high yield and purity. The compound is typically stored in a dry form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-D-3-Fluorophe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the fluorinated phenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Fmoc-alpha-methyl-D-3-Fluorophe has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: this compound is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-D-3-Fluorophe involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to protect the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed by treatment with a base such as piperidine, which facilitates the continuation of peptide chain elongation .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-alpha-methyl-D-phenylalanine: Similar in structure but lacks the fluorine atom on the phenyl ring.

    Fmoc-alpha-methyl-D-tyrosine: Contains a hydroxyl group instead of a fluorine atom.

    Fmoc-alpha-methyl-D-tryptophan: Features an indole ring instead of a fluorinated phenyl ring.

Uniqueness

Fmoc-alpha-methyl-D-3-Fluorophe is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBXKZJYYWUHHK-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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